![molecular formula C25H19ClF3N3O2 B2590787 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116059-82-5](/img/structure/B2590787.png)
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structural features, which include a quinoline core substituted with a chlorophenyl group, an ethoxy group, and a trifluoromethylphenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and ethoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, the ethoxy group can be introduced using ethyl iodide in the presence of a base.
Urea Formation: The final step involves the formation of the urea linkage. This can be accomplished by reacting the quinoline derivative with an isocyanate or by using phosgene and an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets, while the quinoline core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Uniqueness
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of a quinoline core with both chlorophenyl and trifluoromethylphenyl groups. This structural combination can confer unique chemical and biological properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O2/c1-2-34-23-14-22(15-7-9-16(26)10-8-15)31-20-12-11-17(13-18(20)23)30-24(33)32-21-6-4-3-5-19(21)25(27,28)29/h3-14H,2H2,1H3,(H2,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSIVCPPBWJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate](/img/structure/B2590704.png)
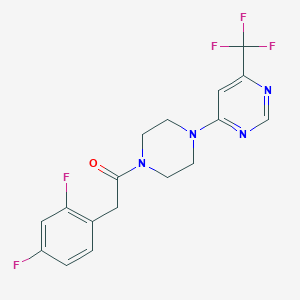
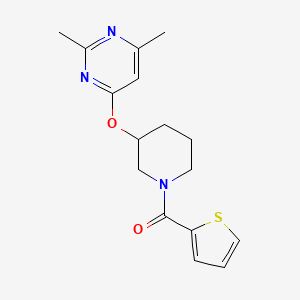
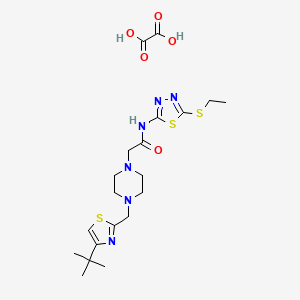

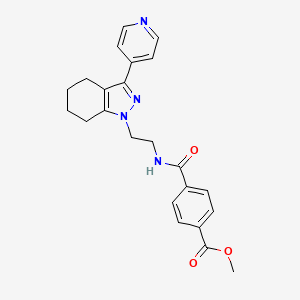
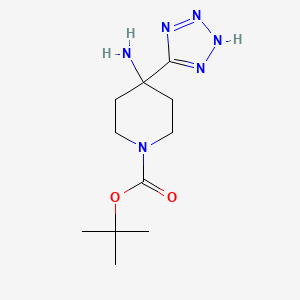

![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)
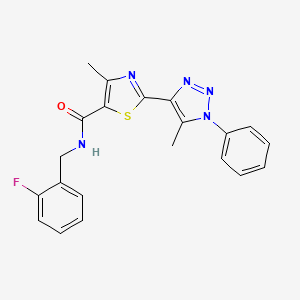
![1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2590717.png)
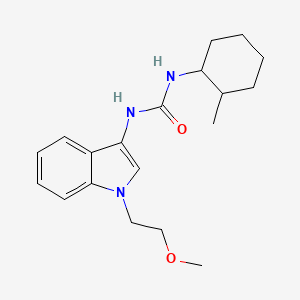
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

